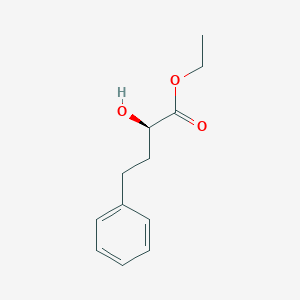

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Descripción general

Descripción

Ethyl ®-2-Hydroxy-4-phenylbutyrate is a chiral building block for the preparation of bioactive compounds used in the pharmaceutical industry . It is formed during the hydrolysis of poly-3-hydroxybutyrate .

Synthesis Analysis

The key to industrial biosynthesis of ®-HPBE is a biocatalyst that efficiently reduces ethyl 2-oxo-4-phenylbutanoate (OPBE) with high R-enantioselectivity . A strategy for identifying key residues involved in enantioselectivity control based on per-residue free energy decomposition and sequence conservatism analysis has been proposed .Chemical Reactions Analysis

Esters, like Ethyl ®-2-Hydroxy-4-phenylbutyrate, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis

Ethyl ®-2-Hydroxy-4-phenylbutyrate likely shares similar properties with other esters. For instance, as chain length increases, the hydrocarbon portion forces itself between water molecules, breaking the relatively strong hydrogen bonds between water molecules without offering an energetic compensation .Aplicaciones Científicas De Investigación

Radioactive Decontamination

Ethyl ®-2-Hydroxy-4-phenylbutyrate has been used in the field of radioactive decontamination . It has been used to prepare strippable films for radioactive surface decontamination . These films are advantageous as they cause less secondary pollution and have a high decontamination effect . The compound is dissolved in volatile green organic solvents to form a sol below 0 °C, which is beneficial for forming a film . This makes it a suitable material for preparing strippable film detergents for removing contaminants in extremely cold regions .

Rheological Properties

The rheological properties of Ethyl ®-2-Hydroxy-4-phenylbutyrate have been studied . The steady and dynamic rheological behavior of the compound’s sols was investigated with a rotary rheometer . The results showed that the sols were pseudoplastic fluids which obeyed the Ostwald–de Waele power law below 0 °C . Furthermore, the viscosity of the sols could be reduced by stirring, which is convenient for large-area spraying during decontamination below 0 °C .

Green Synthesis

The compound has been used in the green synthesis of nanoparticles . It has been used as a solvent in the synthesis of zinc oxide nanoparticles . The green synthesis approach is advantageous as it is environmentally friendly and can be used to produce nanoparticles with unique properties .

Biodegradable Material

Ethyl ®-2-Hydroxy-4-phenylbutyrate is a kind of degradable biopolymer . This makes it a suitable material for various applications where biodegradability is a key requirement .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry . However, more research is needed to fully understand its potential uses and benefits in this field .

Food Industry

Similar to its pharmaceutical applications, Ethyl ®-2-Hydroxy-4-phenylbutyrate could also have potential uses in the food industry . More research is needed to explore these potential applications .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKSSGYDPNKQS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370015 | |

| Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (R)-2-Hydroxy-4-phenylbutyrate | |

CAS RN |

90315-82-5 | |

| Record name | Ethyl (R)-2-hydroxy-4-phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90315-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090315825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2R)-2-hydroxy-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP7IWH2QOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

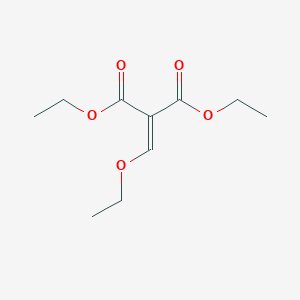

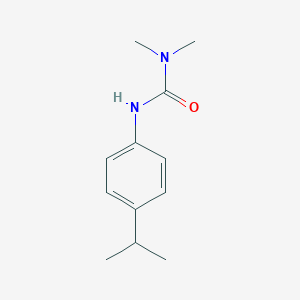

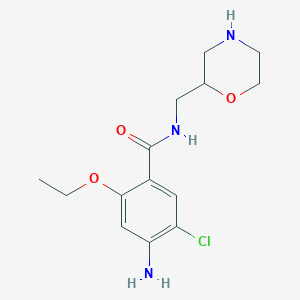

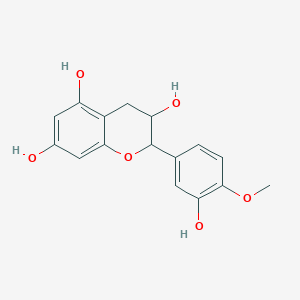

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl (R)-2-Hydroxy-4-phenylbutyrate in pharmaceutical research?

A1: Ethyl (R)-2-Hydroxy-4-phenylbutyrate ((R)-HPBE) serves as a crucial chiral precursor in synthesizing angiotensin-converting enzyme (ACE) inhibitors. [, , ] These inhibitors play a vital role in treating hypertension and other cardiovascular diseases.

Q2: What are the common methods for synthesizing Ethyl (R)-2-Hydroxy-4-phenylbutyrate?

A2: Several methods have been explored for the synthesis of (R)-HPBE:

- Enzymatic Resolution: This method utilizes enzymes, such as Lipase AK [] or catalytic antibody NB5 [], to selectively resolve the desired (R)-enantiomer from the racemic mixture.

- Asymmetric Reduction: This approach employs catalysts like carbonyl reductase [], reductase CgKR2 [], or baker's yeast [, , , ] to asymmetrically reduce Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE.

- Enantioselective Hydrogenation: Platinum-based catalysts, often modified with chiral agents like 10,11-dicinchonidine, have shown promise in the enantioselective hydrogenation of OPBE to (R)-HPBE. [, , , ]

- Chemical Synthesis: A four-step chemical synthesis route starting from D-malic acid has also been reported. []

Q3: Which factors influence the efficiency and enantioselectivity of (R)-HPBE synthesis?

A3: Several factors can impact the synthesis:

- Catalyst/Enzyme Choice: Different catalysts/enzymes exhibit varying activities and enantioselectivities. [, , , , ]

- Reaction Conditions: Parameters like temperature, pH, substrate concentration, and solvent system significantly influence the reaction rate and enantiomeric excess. [, , , , , , ]

- Presence of Modifiers: In certain catalytic systems, the addition of modifiers, such as cinchona alkaloids, can enhance the enantioselectivity of the reaction. [, , , ]

Q4: How can the biocatalytic production of (R)-HPBE be enhanced?

A4: Research focuses on improving biocatalytic processes by:

- Enzyme Engineering: Structure-guided evolution of carbonyl reductase has been explored to enhance its efficiency in (R)-HPBE synthesis. []

- Cofactor Regeneration: Engineering glucose dehydrogenase for improved chemical stability and cofactor regeneration efficiency. []

- Process Optimization: Using novel approaches like thermosensitive ionic liquids in a biphasic system to improve mass transfer and facilitate product separation. []

- Immobilization: Immobilizing whole cells [] or using bienzyme-polymer nanoconjugates [] can enhance catalyst stability and reusability.

Q5: What are the advantages of using biocatalysts for (R)-HPBE synthesis?

A5: Biocatalytic approaches offer several advantages:

- High Enantioselectivity: Enzymes and whole-cell biocatalysts often exhibit excellent enantioselectivity, yielding (R)-HPBE with high enantiomeric excess. [, , , ]

- Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., ambient temperature, neutral pH), reducing the formation of unwanted by-products. [, ]

- Environmental Friendliness: Biocatalysts are considered environmentally friendly alternatives to traditional chemical catalysts. [, ]

Q6: What challenges remain in the production and application of (R)-HPBE?

A6: Despite advancements, challenges include:

- Catalyst/Enzyme Stability: Maintaining enzyme activity and stability under high substrate concentrations and in the presence of organic solvents remains a concern. [, , ]

- Process Cost-Effectiveness: Optimizing biocatalytic processes to achieve high product titers and space-time yields is crucial for industrial viability. [, ]

- Downstream Processing: Efficient and cost-effective methods are needed for the separation and purification of (R)-HPBE from the reaction mixture. []

Q7: What are potential future research directions for (R)-HPBE?

A7: Future research may focus on:

- Discovery of Novel Biocatalysts: Exploring new microbial sources or applying gene mining techniques to identify novel enzymes with superior properties for (R)-HPBE synthesis. []

- Protein Engineering: Further engineering of existing enzymes to enhance their activity, stability, and substrate scope. [, ]

- Process Intensification: Developing continuous flow biocatalytic processes or integrating reaction and separation steps for improved efficiency. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide](/img/structure/B30269.png)

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)